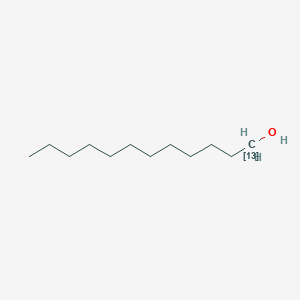

1-Dodecanol-1-13C

Overview

Description

Preparation Methods

1-Dodecanol-1-13C can be synthesized through a series of reaction steps involving isotopically labeled reagents. One common method involves using 13C isotopically labeled methanol sulfate and dodecanal . The industrial production of this compound typically involves the saponification of coconut oil followed by hydrogenation at high pressure .

Chemical Reactions Analysis

Esterification Reactions

1-Dodecanol-1-¹³C undergoes esterification with carboxylic acid derivatives, such as phthalic anhydride, to form labeled esters. This reaction is pivotal in synthesizing surfactants and plasticizers.

Reaction with Phthalic Anhydride:

| Parameter | Value | Units | Method | Reference |

|---|---|---|---|---|

| Δ<sub>r</sub>H° (enthalpy) | -37.1 | kJ/mol | Kinetic | |

| Reaction phase | Liquid | — | GC/MS |

-

Key Insight: The ¹³C label facilitates tracking of ester bond formation via <sup>13</sup>C-NMR, confirming retention of the isotopic label in the product .

Etherification and Dehydration

Under acidic catalysis (e.g., tungstated zirconia), 1-dodecanol-1-¹³C participates in bimolecular etherification and unimolecular dehydration:

Etherification:

Dehydration:

-

Isotope Effects: Deuterium labeling studies indicate no kinetic isotope effect (KIE) for etherification (k<sub>H</sub>/k<sub>D</sub> = 1.03), confirming non-involvement of the α-carbon in the rate-limiting step .

Surface-Mediated Oxidation

On oxidized aluminum surfaces, 1-dodecanol-1-¹³C reacts via a three-step mechanism:

-

Acido-basic reaction:

-

Oxidation:

-

Chemisorption: Acid intermediates adsorb onto protonated surfaces, forming protective layers .

-

Tribological Impact: Longer alkyl chains (e.g., C12) enhance surface protection, reducing friction coefficients by 40% compared to shorter analogs .

Enzymatic Hydrolysis

Enzymes such as SDS hydrolase (SdsA1) catalyze the hydrolysis of 1-dodecanol-1-¹³C’s analogs to fatty acids:

| Parameter | Value | Units | Enzyme | Reference |

|---|---|---|---|---|

| Specific activity | 4.3–5.9 | μmol/min/mg | SdsA1 | |

| Optimal pH | 7.5 | — | — |

Scientific Research Applications

Biochemical Research

1-Dodecanol-1-13C is frequently utilized in metabolic studies and tracer experiments. Its incorporation into biological systems allows researchers to track metabolic pathways and understand lipid metabolism better.

Key Applications:

- Metabolic Pathway Analysis: The compound serves as a tracer in studies examining the metabolism of fatty acids and alcohols, helping elucidate the pathways involved in lipid synthesis and degradation.

- Lipid Profiling: Researchers use this compound to profile lipids in various organisms, providing insights into their biochemical roles and interactions within cellular systems.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used for drug formulation and development. Its properties can enhance the solubility and stability of various compounds.

Key Applications:

- Drug Delivery Systems: The compound can be incorporated into liposomal formulations or micelles to improve the bioavailability of hydrophobic drugs.

- Synthesis of Active Pharmaceutical Ingredients (APIs): It acts as an intermediate in synthesizing various APIs, particularly those requiring long-chain fatty alcohols.

Industrial Applications

The industrial sector exploits this compound for its surfactant properties and as a raw material for producing various chemicals.

Key Applications:

- Surfactants: It is used in formulating detergents and cleaning agents due to its ability to lower surface tension.

- Chemical Intermediates: The compound serves as a precursor in synthesizing dodecyl sulfate salts and ethoxylates, which are essential in personal care products and emulsifiers.

Environmental Studies

The stable isotope-labeled form of dodecanol is also valuable in environmental research, particularly in studying the degradation pathways of organic compounds.

Key Applications:

- Environmental Tracing: Researchers use this compound to trace the fate of organic pollutants in ecosystems, providing insights into biodegradation processes.

- Ecotoxicology Studies: Its application helps assess the impact of long-chain alcohols on aquatic organisms, contributing to understanding their environmental toxicity.

Case Study 1: Metabolic Pathway Analysis

In a study examining lipid metabolism in E. coli, researchers utilized this compound to trace the conversion of fatty acids into storage lipids. The results indicated that the compound significantly influenced metabolic fluxes, highlighting its role as a key substrate in lipid biosynthesis .

Case Study 2: Drug Formulation

A pharmaceutical company developed a novel liposomal drug delivery system using this compound to enhance the solubility of an anti-cancer drug. The formulation demonstrated improved pharmacokinetics compared to conventional delivery methods, showcasing the compound's potential in drug development .

Mechanism of Action

The mechanism of action of 1-Dodecanol-1-13C involves its hydrophilic and lipophilic properties, which allow it to affect cell membranes in an unspecific manner. It can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

1-Dodecanol-1-13C is similar to other fatty alcohols such as:

1-Dodecanol: The non-isotopically labeled version of this compound.

1-Tetradecanol: A 14-carbon fatty alcohol.

1-Hexadecanol: A 16-carbon fatty alcohol.

What sets this compound apart is the presence of the 13C isotope, which enhances its mass spectrometry resolution and sensitivity, making it particularly valuable for scientific research .

Biological Activity

1-Dodecanol-1-13C is a stable isotope-labeled form of 1-dodecanol, a long-chain fatty alcohol with significant biological activity. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and environmental science due to its interactions with biological membranes and its role as a metabolite.

1-Dodecanol exhibits various biological activities, primarily through its interaction with cell membranes and proteins. Studies have shown that it can influence membrane fluidity and permeability, which are crucial for cellular function. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting the activity of membrane-bound proteins .

Antibacterial Properties

Research indicates that 1-dodecanol possesses notable antibacterial activity. In a comparative study of long-chain fatty alcohols, 1-dodecanol demonstrated the highest antibacterial efficacy among those tested. Its mechanism appears to be linked to its ability to disrupt bacterial cell membranes without causing significant leakage of cellular contents, unlike shorter-chain alcohols which cause more pronounced membrane damage .

Time-Kill Assay Results

The time-kill assay revealed that exposure to 1-dodecanol can reduce viable cell counts significantly within hours:

| Time (hours) | Viable Cell Count (cfu/mL) |

|---|---|

| 0 | |

| 4 | |

| 24 | Below detection limit |

This data suggests that 1-dodecanol can effectively inhibit bacterial growth over time .

Impact on Immune Function

Another area of interest is the effect of aliphatic alcohols, including 1-dodecanol, on immune cell function. A study indicated that treatment with aliphatic alcohols could suppress phagocytic activity in human monocytes in a concentration-dependent manner. This suppression may lead to increased susceptibility to infections in individuals consuming high amounts of alcoholic beverages .

Toxicological Profile

The toxicological effects of 1-dodecanol have been evaluated through various studies. It has been reported as non-mutagenic in the Ames test and shows low cytotoxicity at certain concentrations. However, some studies indicated potential chromosomal aberrations under specific conditions, necessitating further investigation into its safety profile .

Biotransformation Studies

A significant aspect of research on 1-dodecanol involves its production through biotransformation processes. A study highlighted the use of genetically modified E. coli strains capable of converting alkanes into 1-alkanols, including 1-dodecanol. This biotechnological approach not only enhances production efficiency but also minimizes overoxidation byproducts .

Environmental Applications

In environmental science, 1-dodecanol has been studied for its role in bioremediation processes. Its capacity to interact with hydrocarbons suggests potential applications in degrading pollutants in contaminated environments, particularly in Arctic soils where traditional remediation methods may be less effective .

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of 1-Dodecanol-1-13C in synthesis protocols?

Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy (specifically -NMR) to confirm the position and enrichment of the label. Mass spectrometry (MS) with high-resolution capabilities (e.g., HRMS or LC-MS) can quantify isotopic abundance. Cross-reference spectral data with standards from authoritative databases like the NIST Chemistry WebBook . For reproducible results, ensure synthesis protocols include purification steps (e.g., column chromatography) to remove unlabeled byproducts .

Q. What analytical methods are recommended for characterizing physicochemical properties of this compound?

- Melting/Boiling Points : Differential scanning calorimetry (DSC) or traditional capillary methods.

- Solubility : Use gravimetric analysis in solvents relevant to experimental conditions (e.g., hexane, ethanol).

- Stability : Monitor degradation under varying temperatures and pH via gas chromatography (GC) or HPLC. Refer to NIST data for baseline comparisons and validate results against literature . Document deviations (e.g., isotopic effects on melting points) in metadata .

Q. How should researchers handle safety concerns specific to this compound in laboratory settings?

While the compound is not highly toxic, follow general alcohol safety protocols:

- Use PPE (gloves, goggles) to avoid skin/eye irritation .

- Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Dispose of waste via institutional guidelines for labeled compounds .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects in metabolic tracing studies using this compound?

Isotopic dilution can skew flux analysis. Design controls with:

- Stable isotope labeling by essential nutrients (SILEN) : Limit unlabeled carbon sources in growth media.

- Time-course sampling : Track label incorporation kinetics via -NMR or isotope-ratio MS.

- Computational modeling : Use tools like OpenFlux to correct for dilution in metabolic networks .

Q. How can contradictions in isotopic distribution data from this compound experiments be resolved?

Contradictions often arise from:

- Analytical variability : Standardize instrument calibration (e.g., daily MS tuning).

- Biological heterogeneity : Replicate experiments across biological triplicates.

- Data interpretation : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to distinguish technical vs. biological variance. Cross-validate findings with orthogonal methods (e.g., comparing MS and NMR results) .

Q. What methodologies optimize the use of this compound in studying lipid bilayer dynamics?

- Isotopic tracing in membranes : Incorporate this compound into model membranes (e.g., liposomes) and monitor mobility via solid-state NMR.

- Quenching experiments : Halt metabolic activity at timed intervals to capture transient labeling states.

- Synchrotron-based techniques : Use small-angle X-ray scattering (SAXS) to correlate isotopic labeling with structural changes .

Q. Methodological Design & Validation

Q. How should researchers design a robust protocol for synthesizing this compound with high enantiomeric purity?

- Step 1 : Select a -enriched precursor (e.g., -sodium acetate) to ensure positional specificity.

- Step 2 : Optimize reaction conditions (catalyst, temperature) using design-of-experiment (DoE) frameworks.

- Step 3 : Validate enantiopurity via chiral GC or HPLC with polarimetric detection .

- Step 4 : Document synthetic yields and isotopic enrichment ratios for reproducibility .

Q. What steps ensure reproducibility in kinetic studies using this compound as a tracer?

- Calibration curves : Generate isotope-specific standards for quantification.

- Blind analysis : Mask sample identities during data collection to reduce bias.

- Open data practices : Share raw spectra, code for data processing, and experimental metadata in repositories like Zenodo .

Q. Data Integration & Reporting

Q. How can researchers integrate this compound data into multi-omics workflows?

- Cross-platform alignment : Map labeling patterns to transcriptomic/proteomic datasets using tools like MetaCyc or KEGG .

- Pathway enrichment analysis : Identify lipid metabolism pathways with significant isotopic enrichment via hypergeometric testing .

Q. What are best practices for reporting isotopic labeling efficiency in publications?

- Transparency : Disclose synthesis yields, isotopic purity, and analytical detection limits.

- Visualization : Use heatmaps or Sankey diagrams to show label distribution across metabolites.

- Ethical compliance : Cite all software/databases used and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Properties

IUPAC Name |

(113C)dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480824 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-32-5 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.